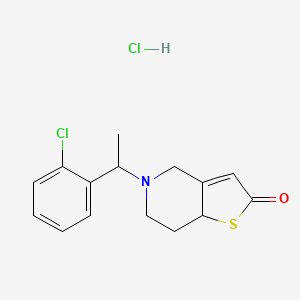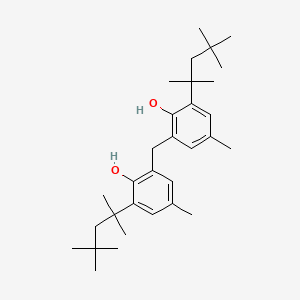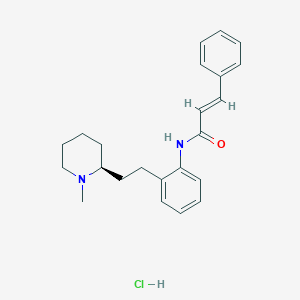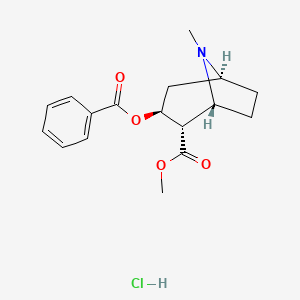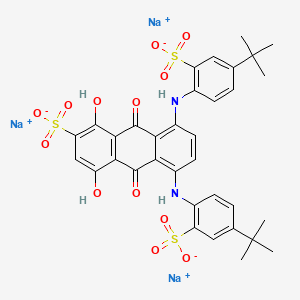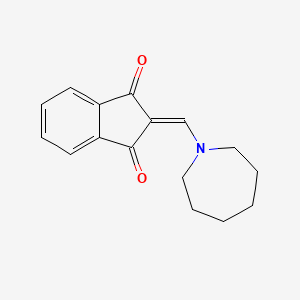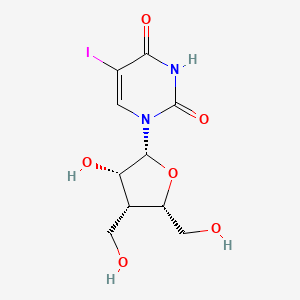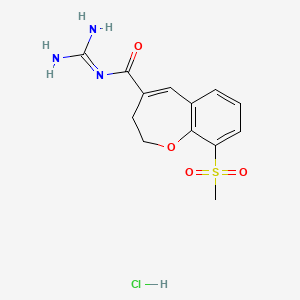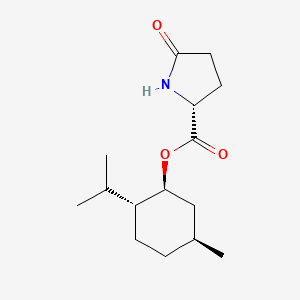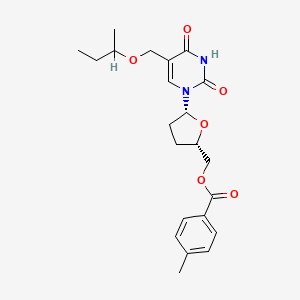
2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various therapeutic applications, particularly in antiviral and anticancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps may include:
Protection of hydroxyl groups: Protecting groups such as silyl ethers or benzoyl groups are used to selectively protect the hydroxyl groups on the uridine molecule.
Deoxygenation: The 2’ and 3’ hydroxyl groups are removed through a deoxygenation reaction, often using reagents like tributyltin hydride and a radical initiator.
Introduction of the butoxy group: The 5’ position is modified to introduce the butoxy group, typically through an alkylation reaction.
Final deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new alkyl or acyl groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology: As a tool for studying nucleic acid interactions and functions.
Medicine: Potential antiviral or anticancer agent due to its structural similarity to natural nucleosides.
Industry: Used in the synthesis of pharmaceuticals or as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism of action of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine likely involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways involved would depend on the exact biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyuridine: Another nucleoside analog with similar deoxygenation at the 2’ and 3’ positions.
5-Fluorouridine: A nucleoside analog with a fluorine atom at the 5 position, used as an anticancer agent.
Zidovudine (AZT): A well-known antiviral nucleoside analog used in the treatment of HIV.
Uniqueness
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine is unique due to the specific modifications at the 5’ position and the presence of the butoxy group, which may confer unique biological properties and potential therapeutic applications.
Propriétés
Numéro CAS |
133635-57-1 |
|---|---|
Formule moléculaire |
C22H28N2O6 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
[(2S,5R)-5-[5-(butan-2-yloxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C22H28N2O6/c1-4-15(3)28-12-17-11-24(22(27)23-20(17)25)19-10-9-18(30-19)13-29-21(26)16-7-5-14(2)6-8-16/h5-8,11,15,18-19H,4,9-10,12-13H2,1-3H3,(H,23,25,27)/t15?,18-,19+/m0/s1 |
Clé InChI |
BAABMCBFLJMXAO-AOWWOYQVSA-N |
SMILES isomérique |
CCC(C)OCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COC(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CCC(C)OCC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


